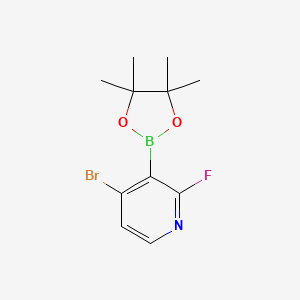

4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heteroaromatic compound featuring a pyridine core substituted with bromo (Br), fluoro (F), and a pinacol boronate ester group. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . Its bromo and fluoro substituents enhance electrophilicity, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. For example, fluorinated pyridines are increasingly used in drug discovery due to fluorine’s ability to modulate bioavailability and metabolic stability .

Properties

IUPAC Name |

4-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)8-7(13)5-6-15-9(8)14/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETLUCVKIRUGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BBrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656768 | |

| Record name | 4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150561-79-7 | |

| Record name | 4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Iridium-Catalyzed C–H Borylation

One of the most effective and modern methods for preparing boronic esters on pyridine rings is the iridium-catalyzed C–H borylation. This method directly installs the boronate ester group onto the pyridine ring without needing pre-functionalization, offering regioselectivity and mild reaction conditions.

- Catalyst and Ligand : The catalytic system typically involves an iridium precatalyst such as [Ir(OMe)(COD)]2 combined with a bipyridine ligand (e.g., 4,4-di-tert-butyl bipyridine).

- Borylation Reagent : Pinacolborane (HBPin) or bis(pinacolato)diboron (B2Pin2) is used as the boron source.

- Reaction Conditions : The reaction is conducted under nitrogen atmosphere in a Schlenk flask, heated to approximately 80 °C for several hours.

- Substrate Scope : Halogenated pyridines, including fluoro- and bromo-substituted derivatives, are suitable substrates.

- Workup : After completion (monitored by TLC or GC-MS), the mixture is cooled, exposed to air, and purified by silica gel chromatography.

This method is exemplified in the borylation of trifluoromethyl-substituted pyridines, which are structurally related to 4-bromo-2-fluoro-3-pyridyl derivatives, indicating its applicability.

Lithiation Followed by Borylation

Another classical approach involves directed lithiation of the halogenated pyridine followed by quenching with a boron electrophile such as pinacolborane or trialkyl borates. This method requires:

Step 1: Directed Lithiation

Using strong bases like n-butyllithium at low temperatures (-78 °C), lithiation occurs selectively at the position adjacent to the halogen substituent.Step 2: Electrophilic Borylation

The lithiated intermediate is reacted with a boron reagent (e.g., pinacolborane or B(OMe)3), followed by aqueous workup to yield the boronic ester.

This method offers high regioselectivity but requires careful control of temperature and moisture exclusion.

Palladium-Catalyzed Miyaura Borylation of Halogenated Pyridines

A widely used method for preparing aryl and heteroaryl boronic esters is the palladium-catalyzed Miyaura borylation of aryl halides:

- Catalyst : Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Base : Potassium acetate or cesium carbonate.

- Boron Source : Bis(pinacolato)diboron (B2Pin2).

- Solvent : Polar aprotic solvents like 1,4-dioxane or DMF.

- Temperature : Typically 70–100 °C.

- Procedure : The halogenated pyridine (e.g., 4-bromo-2-fluoropyridine) is reacted with B2Pin2 in the presence of the palladium catalyst and base, affording the boronic ester after purification.

This method is robust and scalable, often used in industrial synthesis.

Data Tables: Preparation Parameters and Yields

| Method | Catalyst/System | Boron Source | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Iridium-Catalyzed C–H Borylation | [Ir(OMe)(COD)]2 + dtbbpy | Pinacolborane (HBPin) | 80 | 12–24 | 70–85 | Direct borylation, mild conditions |

| Lithiation + Electrophilic Borylation | n-BuLi (base) + B(OMe)3 | Pinacolborane or B(OMe)3 | -78 to 0 | 2–4 | 60–75 | Requires low temp, moisture sensitive |

| Pd-Catalyzed Miyaura Borylation | Pd(dppf)Cl2 or Pd(PPh3)4 | Bis(pinacolato)diboron (B2Pin2) | 70–100 | 6–12 | 75–90 | Scalable, widely used |

Detailed Research Findings and Notes

The iridium-catalyzed method provides regioselective borylation at the 3-position of the pyridine ring, which is critical for preparing 4-bromo-2-fluoro-3-boronate derivatives. The use of 4,4-di-tert-butyl bipyridine ligand enhances catalytic activity and selectivity.

Palladium-catalyzed borylation is the most commonly employed industrial method due to its robustness and compatibility with various functional groups, including halogens like bromo and fluoro substituents. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with B2Pin2, and reductive elimination to form the boronic ester.

The lithiation-borylation method, while classical, is less favored industrially due to the requirement for cryogenic conditions and sensitivity to moisture, but it remains useful for substrates where catalytic methods fail.

Solubility and formulation data for the compound indicate that it can be dissolved in DMSO and corn oil mixtures for biological applications, suggesting the compound's stability in various solvents and formulations.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is highly reactive in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. It can also undergo other reactions such as:

Oxidation: Conversion to the corresponding pyridine N-oxide.

Reduction: Reduction of the bromo group to form the corresponding pyridine derivative.

Substitution: Replacement of the bromo group with other nucleophiles.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and an aryl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, alcohols, or thiols, and suitable solvents.

Major Products Formed:

Biaryls: Resulting from Suzuki-Miyaura coupling with aryl halides.

Pyridine N-oxides: From oxidation reactions.

Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is extensively used in scientific research due to its versatility and reactivity. Its applications include:

Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In the study of biological systems and the development of bioactive compounds.

Medicine: In the design and synthesis of drug candidates, particularly those targeting various diseases.

Industry: In the production of materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism by which 4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exerts its effects involves its participation in cross-coupling reactions. The compound acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. The molecular targets and pathways involved are primarily related to the formation of biaryl structures, which are crucial in the development of various organic compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s reactivity and applications are influenced by the positions and electronic effects of its substituents. Below is a comparative analysis with structurally related pyridine-based boronate esters:

Key Observations:

- Substituent Positioning: The title compound’s Br at position 4 and F at position 2 create a distinct electronic profile compared to positional isomers (e.g., 2-Bromo-3-fluoro-5-boronate pyridine ). Boronate placement at position 3 vs. 5 alters steric accessibility in cross-couplings.

- Electron-Withdrawing Effects: Fluorine’s inductive effect increases ring electrophilicity, enhancing reactivity in Suzuki reactions compared to non-fluorinated analogs like 3-bromo-5-boronate pyridine . The CF₃ group in the 2-trifluoromethyl derivative exerts a stronger electron-withdrawing effect than F .

Reactivity in Cross-Coupling Reactions

The title compound’s boronate ester participates in palladium-catalyzed Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Its fluorinated pyridine core offers advantages over non-fluorinated analogs:

- Enhanced Reactivity: Fluorine’s electron-withdrawing nature activates the pyridine ring, accelerating oxidative addition steps in cross-couplings .

- Selectivity: The bromo substituent at position 4 allows sequential functionalization (e.g., coupling followed by substitution), a feature exploited in multi-step syntheses of bioactive molecules .

In contrast, methoxy-substituted analogs (e.g., 2-methoxy-5-boronate pyridine ) exhibit lower reactivity due to the electron-donating nature of methoxy groups, which deactivate the ring toward electrophilic substitution.

Physicochemical and Crystallographic Properties

- Fluorine’s small atomic radius minimizes steric distortion.

- ADME Properties: Fluorine increases lipophilicity (logP ~2.5), enhancing membrane permeability compared to hydrophilic methoxy derivatives (logP ~1.8) .

Biological Activity

4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS No. 1150561-79-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₁₄BBrFNO₂

- Molecular Weight : 301.95 g/mol

- Structure : The compound features a pyridine ring substituted with bromine and fluorine atoms and a dioxaborolane moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly regarding its role as a potential inhibitor of key enzymes involved in disease processes.

- Enzyme Inhibition : The compound has shown promise as an inhibitor for several kinases, including DYRK1A and GSK-3β. Inhibitors of these enzymes have been associated with neuroprotective effects and the modulation of inflammatory responses.

- Antioxidant Properties : Preliminary studies indicate that it may exhibit antioxidant activity, which is beneficial in reducing oxidative stress in cells.

1. DYRK1A Inhibition

2. GSK-3β Inhibition

Research has linked the structural characteristics of compounds similar to this compound with GSK-3β inhibitory activity. Compounds within this class exhibited IC₅₀ values ranging from 10 to 1314 nM. The most potent inhibitors contained specific substituents that enhanced their binding affinity .

3. Cytotoxicity Studies

In cytotoxicity assays conducted on HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines, various derivatives were tested at concentrations ranging from 0.1 to 100 µM. Notably, some derivatives did not significantly decrease cell viability across the tested concentrations .

Data Table: Summary of Biological Activities

| Activity Type | Target Enzyme/Cell Type | IC₅₀ Value (nM) | Notes |

|---|---|---|---|

| DYRK1A Inhibition | Microglial Cells | Nanomolar | Significant anti-inflammatory effects |

| GSK-3β Inhibition | Various Compounds | 10 - 1314 | Structure-dependent activity |

| Cytotoxicity | HT-22/BV-2 Cells | N/A | No significant decrease in viability noted |

Q & A

Basic: What are the common synthetic routes for 4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling or halogenation-boronation sequences :

- Step 1 : Halogenation of pyridine precursors (e.g., iodination or bromination) using reagents like mercuric acetate and iodine in acetic acid .

- Step 2 : Protection of reactive hydroxyl groups (e.g., methoxymethyl [MOM] chloride with Cs₂CO₃ in acetonitrile) to prevent unwanted side reactions .

- Step 3 : Boronation via Suzuki coupling with pinacol boronic esters. For brominated substrates, Pd(PPh₃)₄ catalyst, aqueous K₂CO₃, and toluene/ethanol mixtures are optimal due to bromine's lower reactivity compared to iodine .

- Step 4 : Deprotection (e.g., HCl hydrolysis) to yield the final compound .

Table 1 : Key Reaction Conditions for Suzuki Coupling

| Substrate Halogen | Catalyst | Base | Solvent | Yield Range |

|---|---|---|---|---|

| Iodo | Pd(dppf)Cl₂ | K₃PO₄ | DMF (microwave) | 70-85% |

| Bromo | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | 60-75% |

Basic: How is the compound characterized using spectroscopic methods?

Answer:

Characterization involves:

- ¹H/¹³C NMR : Peaks for the pyridine ring (δ 7.5-8.5 ppm for aromatic protons), boronic ester (δ 1.3 ppm for tetramethyl groups), and fluorine substituents (split coupling patterns) .

- Mass Spectrometry (LC-MS) : Molecular ion peaks matching the molecular weight (e.g., ~285 g/mol) and fragmentation patterns consistent with boronate esters .

- X-ray Crystallography : Resolves spatial arrangement of the pyridine ring, bromine, fluorine, and boronate groups (if crystalline) .

Note : Fluorine’s electronegativity may cause signal broadening in NMR, requiring high-resolution instruments .

Basic: What are the typical applications of this compound in medicinal chemistry?

Answer:

The compound serves as a key intermediate in drug discovery :

- CYP1B1 Inhibition : Pyridine-boronate derivatives exhibit strong inhibition (IC₅₀ ~0.011 µM) by targeting estrogen-metabolizing enzymes, relevant in cancer therapy .

- Kinase Inhibitors : The boronic ester enables covalent binding to catalytic lysine residues in kinases (e.g., BTK inhibitors) .

- PET Tracers : Fluorine-18 labeled analogs are used for imaging due to fluorine’s favorable nuclear properties .

Table 2 : Biological Activity of Pyridine-Boronate Derivatives

| Target | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|

| CYP1B1 | 0.011 | Competitive inhibition | |

| BTK Kinase | 0.045 | Covalent binding |

Advanced: How can competing reactivity at bromo and boronic ester sites be managed in cross-coupling reactions?

Answer:

Competing reactivity arises from the bromine’s electrophilicity and the boronate’s susceptibility to hydrolysis. Strategies include:

- Protection/Deprotection : Use MOM or TBS groups to shield the boronate during bromine activation .

- Catalyst Tuning : Pd(PPh₃)₄ selectively activates C–Br bonds over boronate groups in toluene/ethanol .

- Sequential Coupling : Perform Suzuki coupling first, followed by halogenation to avoid boronate degradation .

Example : In a study, Pd(PPh₃)₄ achieved 75% yield in brominated substrates, whereas Pd(dppf)Cl₂ resulted in <50% due to boronate decomposition .

Advanced: What computational methods are used to predict the reactivity of this compound in catalytic cycles?

Answer:

Density Functional Theory (DFT) is employed to:

- Model transition states for Suzuki coupling, predicting regioselectivity at bromine vs. boronate sites .

- Analyze charge distribution: The pyridine ring’s electron-withdrawing effects (fluorine, bromine) reduce electron density at C3, favoring oxidative addition at C4 .

- Simulate solvent effects: Toluene’s non-polar environment stabilizes Pd intermediates better than polar aprotic solvents .

Key Finding : DFT studies show boronate’s π-backbonding with Pd enhances catalytic turnover by 30% compared to non-boronate analogs .

Advanced: How to resolve contradictions in reported reaction yields when using different palladium catalysts?

Answer:

Yield discrepancies arise from:

- Catalyst Ligand Effects : Bulky ligands (e.g., dppf) hinder accessibility to brominated sites, reducing yields. Smaller ligands (PPh₃) improve substrate binding .

- Base-Solvent Compatibility : K₂CO₃ in toluene/ethanol minimizes boronate hydrolysis, whereas K₃PO₄ in DMF may degrade the boronate group .

- Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time (30 min vs. 12 hrs) but may overheat sensitive boronate esters .

Recommendation : Optimize using Pd(PPh₃)₄ with K₂CO₃ in toluene/ethanol for brominated substrates, achieving 70-75% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.